![molecular formula C23H32Cl2N2O2 B2937081 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride CAS No. 1216491-81-4](/img/structure/B2937081.png)
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride
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Description
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C23H32Cl2N2O2 and its molecular weight is 439.42. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research on related chemical structures, including piperazine derivatives, has focused on designing, synthesizing, and evaluating their pharmacological properties. One study described the synthesis of novel derivatives of piperazine, investigating their antidepressant and antianxiety activities through various in vivo tests, showcasing the potential therapeutic applications of such compounds in mental health disorders (J. Kumar et al., 2017).
Antihypertensive Applications
Another study focused on the synthesis of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts, aiming to explore their dual antihypertensive effects. This research underlines the versatility of piperazine derivatives in designing compounds with potential cardiovascular benefits (Pavlína Marvanová et al., 2016).
Antifungal Compound Development
The development of antifungal agents also sees the incorporation of piperazine structures. A specific study synthesized a novel antifungal compound from the 1,2,4-triazole class, showcasing its physicochemical properties and solubility in biologically relevant solvents. This emphasizes the role of such chemical structures in expanding the arsenal against fungal infections (T. Volkova et al., 2020).
Anticancer and Enzyme Inhibition
Research into piperazine derivatives extends into the realm of cancer therapy and enzyme inhibition. A study synthesized phenolic bis Mannich bases containing halogen and evaluated their cytotoxic and carbonic anhydrase inhibitory effects, identifying lead compounds for further development as anticancer drugs (C. Yamali et al., 2016).
Anxiolytic Drug Synthesis
An efficient asymmetric synthesis method for an anxiolytic drug, highlighting the chemical versatility and potential in drug development, was described in a study focused on Enciprazine, a known anxiolytic agent. This research demonstrates the synthesis process's efficiency, contributing to the pharmaceutical industry's knowledge base (A. Narsaiah et al., 2010).
properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN2O2.ClH/c1-17(2)22-8-7-18(3)13-23(22)28-16-21(27)15-25-9-11-26(12-10-25)20-6-4-5-19(24)14-20;/h4-8,13-14,17,21,27H,9-12,15-16H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTLKRRWMUWOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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